molecular formula C11H9N3O2 B1466060 Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate CAS No. 885275-88-7

Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B1466060
CAS No.: 885275-88-7
M. Wt: 215.21 g/mol
InChI Key: OPZHQVQWYMSQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-5-3-4-8(6-12)10(14)13-9/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZHQVQWYMSQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722967
Record name Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-88-7
Record name Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This bicyclic heterocyclic system is featured in commercially available drugs such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent). The diverse biological activities exhibited by imidazo[1,2-a]pyridine derivatives, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties, underscore the significance of developing efficient synthetic routes to novel analogues.[3] This guide provides a comprehensive technical overview of the synthesis of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate, a functionalized derivative with potential applications in drug discovery and development. The introduction of a cyano group at the 8-position offers a valuable synthetic handle for further molecular elaboration, making this compound a key intermediate for library synthesis and lead optimization programs.

Synthetic Strategy

The most direct and convergent approach to Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate involves a two-step sequence commencing with the synthesis of the key precursor, 2-amino-3-cyanopyridine, followed by a classical cyclocondensation reaction with ethyl bromopyruvate. This strategy is favored for its efficiency and reliance on readily available starting materials.

An alternative, though less direct, strategy would involve the initial synthesis of an 8-halo-imidazo[1,2-a]pyridine-2-carboxylate ester, followed by a late-stage cyanation reaction, for instance, a palladium-catalyzed cross-coupling. While viable, this approach adds complexity and may require more stringent reaction conditions. This guide will focus on the more established and efficient cyclocondensation route.

Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring system from a 2-aminopyridine and an α-halocarbonyl compound is a well-established reaction. The mechanism proceeds through a sequential alkylation and intramolecular cyclization cascade.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic pyridine nitrogen of 2-amino-3-cyanopyridine on the electrophilic carbon of ethyl bromopyruvate. This results in the formation of a pyridinium salt intermediate.

  • Intramolecular Cyclization: Under the influence of a base, the exocyclic amino group of the pyridinium intermediate is deprotonated, enhancing its nucleophilicity. This is followed by an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered imidazole ring.

  • Dehydration: The resulting bicyclic intermediate readily undergoes dehydration to yield the aromatic Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 2-amino-3-cyanopyridine 2-Amino-3-cyanopyridine pyridinium_salt Pyridinium Salt Intermediate 2-amino-3-cyanopyridine->pyridinium_salt Nucleophilic Attack ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->pyridinium_salt bicyclic_intermediate Bicyclic Intermediate pyridinium_salt->bicyclic_intermediate Intramolecular Cyclization final_product Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate bicyclic_intermediate->final_product Dehydration

Reaction mechanism for the synthesis of the target compound.

Experimental Protocols

Synthesis of 2-Amino-3-cyanopyridine

A robust and high-yielding procedure for the synthesis of 2-amino-3-cyanopyridine involves a one-pot, multi-component reaction.[4]

Materials and Reagents:

  • Malononitrile

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetophenone)

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (1 eq.), ketone (1 eq.), malononitrile (1 eq.), and ammonium acetate (7.5 eq.) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 10-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a mixture of DMF and methanol to afford pure 2-amino-3-cyanopyridine derivatives.

Synthesis of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate

This procedure is based on analogous syntheses of substituted imidazo[1,2-a]pyridines.[5]

Materials and Reagents:

  • 2-Amino-3-cyanopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-cyanopyridine (1 eq.) and sodium bicarbonate (2 eq.) in ethanol.

  • To this stirred suspension, add ethyl bromopyruvate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Data Presentation

CompoundStarting MaterialsSolventBaseReaction Time (h)Yield (%)Physical State
2-Amino-3-cyanopyridine derivativeAldehyde, Ketone, Malononitrile, Ammonium AcetateEthanol-10-14HighSolid
Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate2-Amino-3-cyanopyridine, Ethyl bromopyruvateEthanolNaHCO₃4-6ModerateSolid

Characterization of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate

The structural confirmation of the final product is achieved through a combination of spectroscopic techniques. The following are the expected spectral data based on the analysis of similar structures.[6]

¹H NMR (400 MHz, CDCl₃):

  • δ 8.20-8.40 (m, 1H): H-5 proton, doublet of doublets.

  • δ 7.80-8.00 (m, 1H): H-7 proton, doublet of doublets.

  • δ 7.60-7.70 (s, 1H): H-3 proton, singlet.

  • δ 7.00-7.20 (m, 1H): H-6 proton, triplet.

  • δ 4.40 (q, J = 7.1 Hz, 2H): -OCH₂CH₃, quartet.

  • δ 1.40 (t, J = 7.1 Hz, 3H): -OCH₂CH₃, triplet.

¹³C NMR (100 MHz, CDCl₃):

  • δ 163.0-164.0: Ester carbonyl carbon.

  • δ 145.0-146.0: C-8a.

  • δ 140.0-141.0: C-2.

  • δ 130.0-131.0: C-5.

  • δ 125.0-126.0: C-7.

  • δ 118.0-119.0: C-6.

  • δ 115.0-116.0: Cyano carbon (-CN).

  • δ 110.0-111.0: C-3.

  • δ 105.0-106.0: C-8.

  • δ 61.0-62.0: -OCH₂CH₃.

  • δ 14.0-15.0: -OCH₂CH₃.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • ~2230: C≡N stretching vibration.

  • ~1720: C=O stretching vibration of the ester.

  • ~1630, 1580, 1490: C=C and C=N stretching vibrations of the aromatic rings.

  • ~1250, 1100: C-O stretching vibrations.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 216.0719 for C₁₁H₁₀N₃O₂⁺.

Overall Synthetic Workflow

The entire process from commercially available starting materials to the final purified product is outlined in the workflow diagram below.

synthetic_workflow Start Commercially Available Starting Materials Step1 One-pot Synthesis of 2-Amino-3-cyanopyridine Start->Step1 Step2 Cyclocondensation with Ethyl Bromopyruvate Step1->Step2 Purification Column Chromatography Step2->Purification Final_Product Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate Purification->Final_Product

Overall synthetic workflow for the target compound.

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate. The described methodology, based on a well-established cyclocondensation reaction, provides a practical approach for accessing this valuable building block for drug discovery and medicinal chemistry applications. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field. The strategic placement of the cyano group at the 8-position opens avenues for further chemical modifications, enabling the exploration of a broader chemical space and the development of novel therapeutic agents based on the privileged imidazo[1,2-a]pyridine scaffold.

References

  • Jia, F., et al. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3272. [Link]

  • Ben-Califat, J., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1390. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. SciSpace. [Link]

  • Sharma, V., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Guchhait, S. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Nagy, V., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Yao, J. H., et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. PubMed. [Link]

  • Anonymous. Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. ResearchGate. [Link]

  • Shinde, S., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1833-1840. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Al-Ostoot, F. H., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

  • PubChem. Ethyl 2-pyridinecarboxylate. [Link]

Sources

Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate

Executive Summary

The imidazo[1,2-a]pyridine scaffold is globally recognized by medicinal chemists as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its unique bicyclic aromatic structure provides a rigid and versatile framework for the development of therapeutic agents targeting a spectrum of diseases. This guide offers a comprehensive technical overview of a specific, highly functionalized derivative: Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate. We will explore its core chemical properties, provide expert insight into its synthesis and reactivity, and discuss its potential as a pivotal building block for researchers and scientists in the field of drug discovery and development.

The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Medicinal Chemistry

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1] This scaffold is the core of several commercially available drugs, including the anxiolytic Alpidem and the hypnotic agent Zolpidem, underscoring its clinical and commercial importance.[1][2] The broad therapeutic potential of this class of molecules is extensive, with derivatives exhibiting anti-cancer, anti-inflammatory, antiviral, antibacterial, anticonvulsant, and antiulcer properties.[1][2][3][4]

The subject of this guide, Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate, is a strategically designed molecule featuring three key points of chemical interest: the foundational imidazo[1,2-a]pyridine core, an ethyl ester group at the C2 position, and a cyano moiety at the C8 position. Each of these functional groups offers distinct opportunities for chemical manipulation and library development.

Caption: General structure of the Imidazo[1,2-a]pyridine ring system with standard numbering.

Physicochemical Properties

Understanding the fundamental physicochemical properties of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate is essential for its application in synthetic and medicinal chemistry.

Caption: Chemical Structure of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate.

The following table summarizes the key identifying and physical properties of this compound.

PropertyValueSource
IUPAC Name Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylateN/A
Synonym(s) 8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
CAS Number 885275-88-7[5]
Molecular Formula C₁₁H₉N₃O₂[5]
Molecular Weight 215.21 g/mol [5]
Physical Form White Solid
Purity ≥96% (Commercially available)
InChIKey OPZHQVQWYMSQSZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=CC=C(C2=N1)C#N[5]

Synthesis and Mechanistic Considerations

The construction of the imidazo[1,2-a]pyridine core is most reliably achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This classic approach, a variation of the Tschitschibabin reaction, offers a robust and high-yielding pathway to the desired scaffold.

Proposed Synthetic Workflow:

The synthesis of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate logically proceeds from 2-amino-3-cyanopyridine and ethyl bromopyruvate. The mechanism is initiated by the nucleophilic attack of the pyridine ring nitrogen (the more nucleophilic nitrogen of a 2-aminopyridine) onto the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the final aromatic system.

G start 2-Amino-3-cyanopyridine + Ethyl Bromopyruvate reaction Nucleophilic Substitution & Intramolecular Cyclization start->reaction base Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) base->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purify Column Chromatography workup->purify product Ethyl 8-cyanoimidazo[1,2-a] pyridine-2-carboxylate purify->product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[2]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-cyanopyridine (1.0 eq) in absolute ethanol (15 mL per 1 g of aminopyridine).

  • Addition of Base: Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution. The use of a mild inorganic base is crucial to neutralize the hydrobromic acid byproduct generated during the reaction, preventing potential protonation and deactivation of the starting aminopyridine.

  • Addition of Electrophile: To the stirred suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is redissolved in dichloromethane (CH₂Cl₂) and washed sequentially with water and brine.[3] This step removes any remaining inorganic impurities and water-soluble components.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude product.[3]

  • Purification: The crude solid is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate.

Chemical Reactivity and Derivatization Potential

The true value of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate for drug development professionals lies in its potential for derivatization. The cyano and ethyl ester functionalities serve as versatile chemical handles for constructing extensive compound libraries.

  • C8-Cyano Group: This group is a synthetic linchpin.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding C8-carboxylic acid or C8-carboxamide. The latter is particularly significant, as C8-carboxamide derivatives of this scaffold are known to possess potent biological activity, such as the 5-HT₄ receptor agonist activity of CJ-033466.[4]

    • Reduction: The cyano group can be reduced to a primary amine (aminomethyl group), providing a site for amide coupling or reductive amination.

    • Cycloadditions: It can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

  • C2-Ethyl Ester Group: This moiety is readily transformed.

    • Saponification: Basic hydrolysis converts the ester to the C2-carboxylic acid, a key intermediate for generating a vast library of C2-amides via coupling with various amines. C2-amide derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines.[4]

    • Reduction: The ester can be reduced to the corresponding primary alcohol, which can be further functionalized.

cluster_C8 C8-Cyano Derivatization cluster_C2 C2-Ester Derivatization Parent Ethyl 8-cyanoimidazo[1,2-a] pyridine-2-carboxylate C8_Amide C8-Carboxamide Parent->C8_Amide Hydrolysis C8_Acid C8-Carboxylic Acid Parent->C8_Acid Hydrolysis C8_Amine C8-Aminomethyl Parent->C8_Amine Reduction C2_Acid C2-Carboxylic Acid Parent->C2_Acid Saponification C2_Amides Library of C2-Amides C2_Acid->C2_Amides Amide Coupling

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a variety of biologically active compounds.[1] This heterocyclic system is the core of several marketed drugs, including the sedative Zolpidem and the anti-ulcer agent Soraprazan.[1] The versatility of the imidazo[1,2-a]pyridine ring system allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-tubercular, and antiviral properties.[1][2] This guide focuses on a specific derivative, Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 885275-88-7), a compound of interest for researchers and drug development professionals. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and the interpretation of its biological activity.

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate, alongside detailed experimental protocols for their determination. The content is structured to provide not just data, but also the scientific rationale behind the experimental methodologies, ensuring a self-validating and trustworthy resource for laboratory professionals.

Chemical and Physical Properties

Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate is a crystalline solid at room temperature. Its core structure consists of a fused imidazole and pyridine ring system, with an ethyl carboxylate group at the 2-position and a cyano group at the 8-position. These functional groups are critical in defining the molecule's polarity, solubility, and potential for intermolecular interactions.

Physicochemical Data Summary

A summary of the key physicochemical properties for Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as the melting point, solubility, pKa, and logP, are not extensively reported in the literature for this specific compound. In such cases, expected ranges and methodologies for their determination are provided.

PropertyValueSource/Method
CAS Number 885275-88-7
Molecular Formula C₁₁H₉N₃O₂[3]
Molecular Weight 215.21 g/mol [3]
Appearance White Solid
Melting Point Data not available. Expected to be a sharp melting point for a pure crystalline solid.Experimental Determination
Boiling Point Not applicable (solid)---
Solubility Expected to be soluble in common organic solvents like ethanol and dichloromethane.[4]Experimental Determination
pKa Data not available. The imidazo[1,2-a]pyridine core has a basic nitrogen atom.Computational Prediction/Experimental Determination
LogP Data not available. The presence of both polar (cyano, ester) and nonpolar (aromatic rings) groups suggests a moderate value.Computational Prediction/Experimental Determination
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate. While specific spectra for this compound are not publicly available, the expected key features based on its structure are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, as well as the ethyl group of the carboxylate. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the heterocyclic ring. The ethyl group would present as a characteristic quartet and triplet pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key signals would include those for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the fused aromatic rings.

  • IR (Infrared) Spectroscopy: The IR spectrum will reveal the presence of key functional groups. Characteristic absorption bands are expected for the C≡N stretch of the cyano group, the C=O stretch of the ester, and C-O stretches, as well as aromatic C-H and C=C/C=N stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns could offer further structural insights.

Experimental Protocols for Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate is finely powdered. A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

Solubility Profile Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for its purification (e.g., recrystallization), formulation, and for designing biological assays. The principle of "like dissolves like" generally applies, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Procedure: a. A known mass (e.g., 1 mg) of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate is placed in a small vial. b. A known volume (e.g., 0.1 mL) of the selected solvent is added. c. The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes). d. The mixture is visually inspected for the presence of undissolved solid. e. If the solid has dissolved, further solvent is added in known increments until precipitation is observed, or a maximum volume is reached, to determine the saturation solubility. f. If the solid has not dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.

  • Data Reporting: Solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Spectroscopic Data Acquisition

Rationale: Spectroscopic techniques provide detailed information about the molecular structure of a compound, serving as a critical tool for identity confirmation and purity assessment.

Methodology:

  • NMR Spectroscopy (¹H and ¹³C):

    • Sample Preparation: A small amount (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

    • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

    • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced.

  • IR Spectroscopy:

    • Sample Preparation: For a solid sample, an attenuated total reflectance (ATR) accessory is often the simplest method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Data Acquisition: A background spectrum of the empty accessory is first recorded. The sample is then placed in the beam path, and the IR spectrum is recorded.

  • Mass Spectrometry:

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer is used.

Computational Insights

In the absence of experimental data, computational methods can provide valuable estimates of certain physical properties.

  • pKa Prediction: The pKa of the conjugate acid of the imidazo[1,2-a]pyridine nitrogen can be predicted using various software packages that employ quantitative structure-property relationship (QSPR) models or quantum mechanical calculations. These predictions are useful for understanding the ionization state of the molecule at different pH values, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

  • LogP Prediction: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be estimated using computational models that are based on fragmental contributions or whole-molecule properties. LogP is a key parameter in drug design, as it influences a drug's ability to cross cell membranes.

Visualizations

Chemical Structure

Caption: Chemical structure of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate.

Experimental Workflow for Physicochemical Characterizationdot

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Structural Characterization cluster_3 Computational Analysis Synthesis_and_Purification Synthesis and Purification of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate Melting_Point Melting Point Determination Synthesis_and_Purification->Melting_Point Solubility_Profile Solubility Profile Synthesis_and_Purification->Solubility_Profile NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_and_Purification->NMR IR IR Spectroscopy Synthesis_and_Purification->IR MS Mass Spectrometry Synthesis_and_Purification->MS pKa_LogP pKa and LogP Prediction Synthesis_and_Purification->pKa_LogP

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of imidazo[1,2-a]pyridine derivatives, offering field-proven insights for professionals in drug discovery and development. The versatility of this scaffold is underscored by its presence in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its clinical significance.[1][2]

I. The Imidazo[1,2-a]pyridine Core: Physicochemical Properties and Synthetic Strategies

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system where an imidazole ring is fused to a pyridine ring. This fusion imparts a unique electronic distribution and a rigid, planar structure that is amenable to a wide range of chemical modifications. These characteristics allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of novel drug candidates.

General Synthetic Methodologies

The construction of the imidazo[1,2-a]pyridine core can be achieved through several efficient synthetic routes. Two of the most prominent methods are the classical condensation reaction and the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.

1. Classical Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds

This is a robust and widely used method for the synthesis of 2-substituted imidazo[1,2-a]pyridines. The reaction proceeds via the initial N-alkylation of the pyridine nitrogen of 2-aminopyridine with an α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Materials: 2-aminopyridine (1 mmol), 2-bromoacetophenone (1 mmol), ethanol (5 mL), copper silicate catalyst (10 mol%).

  • Procedure:

    • To a round-bottom flask, add 2-aminopyridine (1 mmol), 2-bromoacetophenone (1 mmol), and copper silicate catalyst (10 mol%) in ethanol (5 mL).

    • Reflux the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2).

    • Upon completion of the reaction, filter the mixture to remove the catalyst.

    • Pour the filtrate over crushed ice to precipitate the solid product.

    • Collect the crude product by filtration and purify by recrystallization from hot ethanol to yield 2-phenylimidazo[1,2-a]pyridine.

2. Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst. This method offers high atom economy and allows for the rapid generation of a library of diverse derivatives.[3][4]

Experimental Protocol: Synthesis of N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine

  • Materials: 2-aminopyridine (10 mmol), 4-nitrobenzaldehyde (10 mmol), tert-butyl isocyanide (10 mmol), ethanol (20 mL), iodine (0.5 mol%).

  • Procedure:

    • In a 100 mL round-bottom flask, combine 2-aminopyridine (10 mmol), 4-nitrobenzaldehyde (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).[5]

    • Add iodine catalyst (0.5 mol%) to the reaction mixture.[5]

    • Stir the mixture at room temperature. Monitor the reaction progress by TLC.[5]

    • Upon completion, a precipitate will form. Filter the precipitate, wash with excess ethanol, and dry under vacuum.[5]

    • Recrystallize the crude product from ethanol to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative.[5]

II. Therapeutic Potential in Oncology

The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives have been shown to exert their effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration.[6][7]

Mechanism of Action: Targeting Key Cancer Pathways

1. PI3K/Akt/mTOR Pathway Inhibition:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in many human cancers. Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6][8] These compounds often act as dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of the pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->mTORC1 STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 Nucleus Nucleus STAT3->Nucleus IKK IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Imidazopyridine->NFkB

Caption: Imidazo[1,2-a]pyridines modulate the STAT3/NF-κB pathway.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations include:

  • Position 2: Substitution with an aryl or heteroaryl group, often bearing electron-withdrawing or hydrogen-bond donating/accepting groups, is frequently associated with potent activity.

  • Position 3: The introduction of an amino or substituted amino group can significantly enhance anticancer potency.

  • Positions 6, 7, and 8: Modifications at these positions on the pyridine ring can influence the pharmacokinetic properties and selectivity of the compounds.

Quantitative Data: Anticancer Activity
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
IP-5 2-aryl, 3-aminoHCC1937 (Breast)45[9][10]
IP-6 2-aryl, 3-aminoHCC1937 (Breast)47.7[9][10]
Compound 6 2-aryl, 3-substitutedA375 (Melanoma)9.7[11]
Compound 6 2-aryl, 3-substitutedWM115 (Melanoma)12.3[11]
Compound 6 2-aryl, 3-substitutedHeLa (Cervical)15.2[11]
Compound 12b 2-(4-aminophenyl), 3-aminoHep-2 (Laryngeal)11[5]
Compound 12b 2-(4-aminophenyl), 3-aminoHepG2 (Hepatocellular)13[5]
Compound 12b 2-(4-aminophenyl), 3-aminoMCF-7 (Breast)11[5]
Compound 12b 2-(4-aminophenyl), 3-aminoA375 (Skin)11[5]
Compound 9d 1,2,3-triazole conjugateHeLa (Cervical)10.89[12][13]
Compound 9d 1,2,3-triazole conjugateMCF-7 (Breast)2.35[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight. [14]* Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine compounds for 48-72 hours. [15][14]* MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [11][14]* Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [14]* Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader. [11][14]* IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%. [9][14]

III. Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Imidazo[1,2-a]pyridine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes, particularly COX-2, are responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs. Several imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective COX-2 inhibitors. [16][17]

Quantitative Data: COX-2 Inhibitory Activity
Compound IDSubstitution PatternCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Compound 5n 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)0.07508.6[16]
Compound 5j 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl]0.05-[17]
Compound 5i 3-(4-methoxyphenoxy)-2-[4-(methylsulfonyl) phenyl]-897.19[17]

Experimental Protocol: COX Inhibitor Screening Assay

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes. [13][18]* Inhibitor Incubation: Incubate the enzymes with various concentrations of the test compounds for 10-20 minutes at 37°C. [18]* Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes. [13][18]* Peroxidase Activity Measurement: Measure the peroxidase activity of the COX enzymes colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate. [1][13][19]* IC50 Determination: Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the inhibitors.

IV. Antimicrobial and Antitubercular Applications

The rise of multidrug-resistant pathogens poses a significant threat to global health. The imidazo[1,2-a]pyridine scaffold has shown considerable promise in the development of novel antimicrobial and antitubercular agents.

Mechanism of Action in Tuberculosis

A notable example of an imidazo[1,2-a]pyridine derivative with potent antitubercular activity is telacebec (Q203). This compound is a first-in-class agent that targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, thereby inhibiting cellular respiration. [16][20]Telacebec has demonstrated significant activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis and is currently in clinical development. [16][21][22][23][24]

Quantitative Data: Antimicrobial and Antitubercular Activity
Compound IDOrganismMIC (µg/mL)Reference
Compound 26 Mycobacterium tuberculosis H37Rv2.3[12]
Compound 9a Pseudomonas aeruginosa ATCC 278537.81 - 250[12]
Compound 9d Pseudomonas aeruginosa ATCC 278537.81 - 250[12]
Compound 9f Pseudomonas aeruginosa ATCC 278537.81 - 250[12]
Compound 9g Pseudomonas aeruginosa ATCC 278537.81 - 250[12]
Compound 9h Pseudomonas aeruginosa ATCC 278537.81 - 250[12]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism. [5][25]* Serial Dilution of Compounds: Prepare a two-fold serial dilution of the imidazo[1,2-a]pyridine compounds in a 96-well microtiter plate. [25][26]* Inoculation: Inoculate each well with the microbial suspension. [5][25]* Incubation: Incubate the plates under appropriate conditions for the test organism. [25][27]* MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [5][25][26]

V. Central Nervous System (CNS) Applications

The imidazo[1,2-a]pyridine scaffold is perhaps most widely recognized for its application in CNS-active drugs. The marketed drugs Zolpidem and Alpidem are classic examples of how this scaffold can be utilized to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.

Mechanism of Action: GABA-A Receptor Modulation

Zolpidem and Alpidem are non-benzodiazepine hypnotics and anxiolytics, respectively, that selectively bind to the benzodiazepine site on the GABA-A receptor. This binding enhances the effect of GABA, leading to an increase in chloride ion conductance and hyperpolarization of the neuronal membrane, resulting in a sedative and anxiolytic effect. The selectivity of these compounds for specific α subunits of the GABA-A receptor is thought to contribute to their favorable side-effect profiles compared to traditional benzodiazepines.

VI. Clinical Landscape and Future Perspectives

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is further evidenced by the progression of several derivatives into clinical trials.

  • Telacebec (Q203): This antitubercular agent is currently in Phase 2 clinical trials for the treatment of tuberculosis and Buruli ulcer. [21][24][28][29]Its novel mechanism of action offers hope for combating drug-resistant strains.

  • Donanemab: While not a small molecule, the development of this monoclonal antibody for Alzheimer's disease, which targets amyloid plaques, highlights the continued interest in novel therapeutic strategies for neurodegenerative disorders, an area where imidazo[1,2-a]pyridines have also shown promise. [8][30][31][32][33] The continued exploration of the imidazo[1,2-a]pyridine scaffold, with its synthetic tractability and diverse biological activities, promises to yield a new generation of therapeutic agents for a wide range of diseases. The insights provided in this guide are intended to empower researchers and drug development professionals to further unlock the potential of this remarkable heterocyclic core.

References

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). National Institutes of Health. [Link]

  • (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Institutes of Health. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). National Center for Biotechnology Information. [Link]

  • New Clinical Trial Examines Use of Novel Compound Telacebec in Buruli Ulcer Patients. (2024). TB Alliance. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [https://www.researchgate.net/publication/351868350_Imidazo12-a]pyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy_Review_Article]([Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). BMC Chemistry. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2024). ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2024). Asian Journal of Chemistry. [Link]

  • Telacebec (Q203). Qurient. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]

  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2023). ResearchGate. [Link]

  • Donanemab For Alzheimer's: Mechanism of Action & Key Clinical Study Results Explained Pharmacology. (2024). YouTube. [Link]

  • Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. (2023). PubMed. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). WestminsterResearch, University of Westminster. [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2024). ResearchGate. [Link]

  • A New Hope for Alzheimer's Patients: Donanemab and Its Impact on Disease Progression. (2025). Being Patient. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2018). National Institutes of Health. [Link]

  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). ResearchGate. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2023). ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. [Link]

  • Phase 2 Telacebec (Q203) EBA. Working Group for New TB Drugs. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]

  • NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. (2012). National Center for Biotechnology Information. [Link]

  • Mechanism of action of donanemab. (2024). ResearchGate. [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (2022). ResearchGate. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). ResearchGate. [Link]

  • Q203. TB Alliance. [Link]

  • Donanemab Approved for Treatment of Early Alzheimer's. Alzheimer's Association. [Link]

  • Schematic representation of NF- ␬ B and STAT signaling pathway in... (2012). ResearchGate. [Link]

  • PI3k/AKT/mTOR Pathway. (2020). YouTube. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Western blot analysis for protein levels associated with the PI3K/AKT... (2021). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. (2022). ResearchGate. [Link]

Sources

Methodological & Application

The Emerging Role of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is present in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem, underscoring its clinical significance.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] This document provides a detailed guide on the applications of a specific derivative, Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate, in medicinal chemistry, offering insights into its synthesis, potential therapeutic applications, and relevant experimental protocols for researchers in drug discovery and development.

The Strategic Importance of the 8-Cyano and 2-Carboxylate Substituents

The functionalization of the imidazo[1,2-a]pyridine core at the 8-position with a cyano (-CN) group and at the 2-position with an ethyl carboxylate (-COOEt) group is a deliberate design strategy in medicinal chemistry. The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in various chemical transformations for further derivatization. Its electron-withdrawing nature can also modulate the electronic properties of the entire molecule, potentially influencing its binding affinity to biological targets.

The ethyl carboxylate at the 2-position serves as a key synthetic handle and can also contribute to the molecule's pharmacokinetic and pharmacodynamic profile. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications

Based on the extensive research on the imidazo[1,2-a]pyridine scaffold, Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate is a promising candidate for investigation in several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Applications

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4][5] The proposed mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. It is hypothesized that Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate could exert its anticancer effects through the modulation of key signaling pathways implicated in cancer progression.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle WesternBlot Western Blot Analysis (Key Proteins) CellCycle->WesternBlot KinaseAssay Kinase Inhibition Assays WesternBlot->KinaseAssay

Caption: Workflow for the synthesis and anticancer evaluation of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate.

Anti-inflammatory Applications

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory properties.[6] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and STAT3, leading to the downregulation of inflammatory enzymes like COX-2 and iNOS.[7]

cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_nucleus STAT3 (nucleus) STAT3->STAT3_nucleus translocates to InflammatoryGenes Inflammatory Genes (COX-2, iNOS) NFkB_nucleus->InflammatoryGenes activates STAT3_nucleus->InflammatoryGenes activates Compound Ethyl 8-cyanoimidazo [1,2-a]pyridine-2-carboxylate Compound->IKK inhibits Compound->JAK inhibits

Caption: Proposed inhibitory action on NF-κB and STAT3 pathways.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and evaluation of similar imidazo[1,2-a]pyridine derivatives and are provided as a guide for researchers.

Protocol 1: Synthesis of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate

This synthesis is a modification of the well-established Tschitschibabin reaction.

Materials:

  • 2-amino-3-cyanopyridine

  • Ethyl bromopyruvate

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2-amino-3-cyanopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium from the stock solution.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ values for Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate against various cancer cell lines, based on the known activity of similar compounds.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer6.5
PC-3Prostate Cancer12.1

Conclusion

Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. Its strategic design allows for further chemical modification to optimize its biological activity and pharmacokinetic properties. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]

  • Al-Qadi, K. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6049. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]

  • Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4945. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Pop, C. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. [Link]

  • Reddy, T. S., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]

  • Sadek, K. U., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19596–19615. [Link]

  • Tighadouini, S., et al. (2015). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. IUCrData, 1(1), x152433. [Link]

  • Wang, Y., et al. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3095. [Link]

  • Zhang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 13(10), 1251-1256. [Link]

Sources

Analytical Methodologies for the Characterization of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-cancer, antiviral, and anti-inflammatory properties.[1][2][3] Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate is a key intermediate and a potential drug candidate in its own right, making its unambiguous identification and purity assessment critical for drug discovery, development, and quality control.[4]

This application note provides a comprehensive guide to the essential analytical techniques required for the complete characterization of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate. We present detailed, field-proven protocols for chromatographic and spectroscopic analysis, explaining the causality behind experimental choices to ensure robust and reproducible results. This document is intended for researchers, analytical scientists, and drug development professionals who require validated methods for structural elucidation and purity determination of this compound class.

Compound Profile

A thorough understanding of the molecule's physical and chemical properties is the foundation of method development.

PropertyValue
Chemical Structure Chemical Structure of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Expected to be a solid, from off-white to pale yellow
Solubility Soluble in common organic solvents like DMSO, DMF, Methanol, Acetonitrile, and Dichloromethane. Sparingly soluble in water.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and applicability to non-volatile compounds.

High-Performance Liquid Chromatography (HPLC)

Principle of Method Selection: A reversed-phase HPLC (RP-HPLC) method is selected based on the moderately polar nature of the molecule. The aromatic core and ethyl ester group provide sufficient hydrophobicity to retain on a C18 stationary phase, while the cyano and nitrogen-containing heterocyclic system imparts enough polarity to ensure good peak shape and elution with a standard acetonitrile/water mobile phase. UV detection is ideal, as the conjugated imidazo[1,2-a]pyridine system is a strong chromophore.

dot

Caption: HPLC analysis workflow for purity determination.

Protocol 1: RP-HPLC Purity Assessment
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecules, providing good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure sharp peaks by protonating basic sites on the molecule and silica.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains pH consistency.
Gradient 10% B to 90% B over 15 minA broad gradient ensures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe conjugated aromatic system exhibits strong absorbance at this wavelength.
Injection Vol. 5 µLA small volume prevents peak distortion and column overloading.

Step-by-Step Methodology:

  • Preparation of Mobile Phase: Prepare Mobile Phase A and B as described in the table. Filter and degas both solutions prior to use.

  • Standard Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared standard solution onto the column.

  • Data Acquisition: Run the gradient method and acquire data for 20 minutes to ensure all components have eluted.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness - System Suitability:

  • Tailing Factor: The main peak should have a tailing factor between 0.9 and 1.5.

  • Theoretical Plates: The column should exhibit >5000 theoretical plates for the main peak.

  • Retention Time Reproducibility: The retention time should be within a ±2% relative standard deviation (RSD) over multiple injections.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized compound. A combination of NMR, MS, and FTIR provides orthogonal data for unambiguous identification.

dot

G Molecule Target Molecule NMR NMR Molecule->NMR Connectivity (¹H, ¹³C) MS MS Molecule->MS Molecular Weight & Fragmentation FTIR FTIR Molecule->FTIR Functional Groups (C≡N, C=O)

Caption: Correlation of analytical techniques to structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different types of carbon atoms. For a closely related compound, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, NMR was a key characterization technique.[5] The imidazo[1,2-a]pyridine core has a well-defined NMR spectrum that is sensitive to substituent placement.[6]

Protocol 2: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data:

¹H NMR (Predicted)MultiplicityIntegrationAssignment
~8.5 ppms1HH-3
~8.2 ppmd1HH-5
~7.6 ppmd1HH-7
~7.2 ppmt1HH-6
~4.4 ppmq2H-O-CH₂ -CH₃
~1.4 ppmt3H-O-CH₂-CH₃
¹³C NMR (Predicted)Assignment
~162 ppmEster Carbonyl (C=O)
~145-120 ppmAromatic/Heteroaromatic Carbons
~118 ppmCyano Carbon (C≡N)
~110 ppmC-8 (attached to CN)
~62 ppmEster Methylene (-O-CH₂ -)
~14 ppmEster Methyl (-CH₃ )
Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ for accurate mass measurement. Electron Ionization (EI) is a higher-energy technique that produces characteristic fragmentation patterns, which can be predicted by analyzing related structures.[7]

Protocol 3: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • ESI-MS (Accurate Mass): Infuse the sample directly into an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • EI-MS (Fragmentation): For GC-MS or with a direct insertion probe, use standard 70 eV electron ionization.

  • Data Analysis:

    • For ESI-MS, identify the peak corresponding to [M+H]⁺ (Expected m/z = 216.0713). Compare this with the calculated exact mass.

    • For EI-MS, analyze the fragmentation pattern.

Expected Mass Spectrometry Data:

m/z (Charge)FragmentRationale
215[M]⁺Molecular ion (in EI-MS)
216[M+H]⁺Protonated molecule (in ESI-MS)
186[M-C₂H₅]⁺Loss of the ethyl group
170[M-OC₂H₅]⁺Loss of the ethoxy radical
142[M-COOC₂H₅]⁺Loss of the entire ethyl carboxylate group
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The presence of key functional groups like the cyano (C≡N) and the ester carbonyl (C=O) gives rise to strong, characteristic absorption bands. The spectrum of the core imidazo[1,2-a]pyridine ring system is also well-characterized.[8]

Protocol 4: FTIR Analysis

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Background Scan: Perform a background scan with no sample present.

  • Sample Scan: Place the sample on the ATR crystal and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2230-2210 cm⁻¹Cyano (C≡N)Stretching
~1725-1705 cm⁻¹Ester Carbonyl (C=O)Stretching
~1640-1500 cm⁻¹Aromatic C=C and C=NRing Stretching
~1300-1150 cm⁻¹Ester C-OStretching
~3100-3000 cm⁻¹Aromatic C-HStretching
~2980-2850 cm⁻¹Aliphatic C-H (ethyl)Stretching

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate. The combination of RP-HPLC for purity assessment and a suite of spectroscopic techniques (NMR, MS, and FTIR) for structural confirmation ensures the unambiguous identification and quality control of this important heterocyclic compound. By understanding the principles behind each method and adhering to the detailed protocols, researchers can generate reliable and reproducible data essential for advancing their drug discovery and development programs.

References

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, Vol. 75, No. 6. Available at: [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]

  • Synthesis And Characterization Of Some New Metal Complexes Of Ethyl Cyano (2-Methyl Carboxylate Phenyl Azo Acetate). Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).... ResearchGate. Available at: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Direct analysis of drugs in forensic applications using laser ablation electrospray ionization-tandem mass spectrometry (LAESI-MS/MS). West Virginia University Research Repository. Available at: [Link]

  • Mass spectral database-based methodologies for the annotation and discovery of natural products. Wiley Online Library. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate. Here, we address potential stability issues and provide troubleshooting advice to ensure the integrity of your experiments. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding the stability of its derivatives is crucial for reliable results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate?

A1: The main stability concerns for this compound are hydrolysis of the ethyl ester, sensitivity to high temperatures, and potential photodegradation. The imidazo[1,2-a]pyridine core is generally stable but can be susceptible to degradation under strongly acidic or basic conditions.

Q2: How should I properly store this compound?

A2: To ensure long-term stability, store Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate in a cool, dry, and dark place. A refrigerator or freezer is ideal for solid samples. For solutions, prepare them fresh and store them protected from light.

Q3: Is this compound sensitive to light?

Q4: What is the expected thermal stability of this compound?

A4: Studies on related cyano-substituted imidazo[1,2-a]pyridine derivatives have shown excellent thermal stability, with decomposition temperatures above 390 °C.[3] However, prolonged exposure to high temperatures, especially in solution, may lead to degradation.

Q5: How does the 8-cyano group influence the stability?

A5: The 8-cyano group is an electron-withdrawing group, which can influence the electronic properties and reactivity of the imidazo[1,2-a]pyridine ring system. This can affect its susceptibility to nucleophilic or electrophilic attack. The cyano group itself is generally stable but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution & Explanation
Low or inconsistent bioassay results Degradation of the compound in the assay medium.Prepare fresh stock solutions before each experiment. If the assay buffer is acidic or basic, consider performing a stability study of the compound in the buffer over the time course of the experiment.
Appearance of new peaks in HPLC analysis of a stock solution Hydrolysis of the ethyl ester to the corresponding carboxylic acid.Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. If aqueous buffers are necessary, prepare solutions immediately before use and keep them at a low temperature.
Color change of the solid compound or solution over time Photodegradation or oxidative degradation.Store the compound and its solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.
Poor solubility in a desired solvent The compound may be degrading or reacting with the solvent.Test solubility in a small scale first. If using reactive solvents, ensure they are dry and free of impurities. Consider using a co-solvent system.
Inconsistent yields in synthesis or derivatization reactions Instability of the starting material or product under the reaction conditions.Carefully control the reaction temperature and pH. If using strong acids or bases, consider milder alternatives or protecting groups. Purification via column chromatography on silica gel is a common and generally safe method for related compounds.[4]

Key Stability Pathways & Prevention

The primary degradation pathways for Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate are anticipated to be hydrolysis of the ethyl ester and potential reactions involving the imidazo[1,2-a]pyridine core under harsh conditions.

Hydrolysis of the Ethyl Ester

The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.

  • Acid-Catalyzed Hydrolysis: This is the reverse of the common esterification reaction.[5] While often requiring strong acid and heat, prolonged exposure to acidic aqueous media even at room temperature can lead to hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is generally faster and more facile than acid-catalyzed hydrolysis. Exposure to basic conditions (e.g., in certain cell culture media or during workup with basic solutions) can readily cleave the ester.

Prevention:

  • Maintain neutral pH for aqueous solutions.

  • Use aprotic solvents for long-term storage of solutions.

  • If pH adjustment is necessary, use buffered systems and minimize exposure time.

Caption: Hydrolysis of the ethyl ester.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Accurately weigh the desired amount of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.

Protocol 2: General Handling Recommendations
  • Always use clean spatulas and glassware.

  • Avoid leaving the solid compound exposed to the atmosphere for extended periods.

  • When preparing solutions for assays, dilute the stock solution in the final assay buffer immediately before use.

  • Conduct experiments under controlled lighting conditions where possible.

Caption: Recommended experimental workflow.

References

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • EthylH-imidazo[1,2-a]pyridine-2-carboxylate. (n.d.). Pipzine Chemicals. Retrieved January 28, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2022). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 28, 2026, from [Link]

  • Effect of cyano substituent on the functional properties of blue emitting Imidazo[1,2-a]pyridine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Imidazo[1,2-a]pyridine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold Challenge

You are likely here because your imidazo[1,2-a]pyridine derivative—a scaffold ubiquitous in drugs like Zolpidem (Ambien) and Alpidem —is refusing to behave. While this bicyclic system is a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets, its physicochemical properties often lead to downstream processing nightmares.

The Core Problem: The planar, electron-rich nature of the imidazo[1,2-a]pyridine core promotes strong


-

stacking. However, when substituted with lipophilic side chains (common in drug discovery), the molecule often occupies a "Goldilocks" zone of solubility: too soluble in organics to crystallize easily, yet too hydrophobic to remain in aqueous buffers. This leads to the most frequent user complaint: Oiling Out (Liquid-Liquid Phase Separation).

This guide synthesizes troubleshooting protocols based on industrial best practices and physicochemical first principles.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling or adding anti-solvent, the solution turns milky, and a viscous oil settles at the bottom. No crystals form.

The Science: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable limit for liquid separation is crossed before the nucleation limit for crystallization. The oil is a solute-rich liquid phase that is thermodynamically stable relative to the supersaturated solution but unstable relative to the crystal.

Diagnostic Workflow

Use the following decision tree to resolve oiling out.

OilingOutWorkflow Start Start: Product Oils Out CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure ImpurePath Impure (<95%) IsPure->ImpurePath No PurePath Pure (>95%) IsPure->PurePath Yes Charcoal Activated Charcoal / Silica Plug (Remove Tars) ImpurePath->Charcoal TempCycle Temperature Cycling (Heat to clear -> Cool to cloud point -> Re-heat slightly) PurePath->TempCycle SaltForm Convert to Salt (HCl, Fumarate, Tartrate) Charcoal->SaltForm If neutral fails Seed Seed at Cloud Point (Critical Step) TempCycle->Seed

Figure 1: Decision matrix for resolving oiling out phenomena in heterocyclic crystallization.

Specific Solutions for Imidazo[1,2-a]pyridines
1. The "Salt Switch" (High Success Rate)

Imidazo[1,2-a]pyridines are weak bases (pKa ~5-6). If the neutral free base oils out, the most robust fix is to crystallize it as a salt. The ionic lattice energy of a salt often overrides the tendency to oil out.

  • Protocol: Dissolve the oil in minimal ethanol or ethyl acetate. Add 1.1 equivalents of acid (HCl in ether, fumaric acid, or tartaric acid).

  • Result: Salts like the hydrochloride or hemi-tartrate often crystallize instantly where the free base failed.

2. The "Cloud Point" Seeding Technique

If you must isolate the free base:

  • Dissolve the oil in a "good" solvent (e.g., Ethanol, DCM).

  • Add "bad" solvent (e.g., Hexane, Water) dropwise until a faint, persistent turbidity (cloud point) appears.

  • STOP. Do not add more anti-solvent.

  • Add a seed crystal (if available) or scratch the glass.

  • Allow to stand undisturbed. The oil droplets act as a reservoir, slowly feeding the growing crystals (Ostwald ripening).

Module 2: Impurity Management (Color & Tars)

Symptom: Product is dark brown/black. Recrystallization yields off-white or tan solids. The Science: The standard synthesis (condensation of 2-aminopyridines with


-haloketones) is prone to oxidative coupling, producing highly colored, planar impurities that intercalate into the crystal lattice.
Purification Protocol
StepActionMechanism
1 Acid/Base Swing Dissolve crude in 1M HCl (aq). Wash with Ethyl Acetate (organic phase removes non-basic tars). Basify aqueous layer with NaOH to precipitate clean free base.
2 Charcoal Treatment Reflux colored solution with activated carbon (5-10 wt%) in Ethanol for 30 mins. Filter hot through Celite.
3 Silica Plug If crystallization fails, pass the solution through a short pad of silica gel using 10% MeOH/DCM. This removes polar oligomers that inhibit nucleation.

Module 3: Polymorph Control

Symptom: Batch-to-batch variation in melting point or dissolution rate. Context: Zolpidem is known to have multiple polymorphs (A, B, C, etc.), with different hydration states. This is critical for bioavailability.

Polymorph Screening Workflow

To ensure you have the thermodynamically stable form (usually preferred for development), follow this screen:

PolymorphScreen Crude Crude Material Slurry Slurry Experiment (Suspension in solvent for 24-48h) Crude->Slurry Solvent: Water/MeOH Evap Slow Evaporation (Kinetic Control) Crude->Evap Solvent: DCM/Acetone Cooling Cooling Crystallization (Thermodynamic Control) Crude->Cooling Solvent: EtOH/IPA Analysis Analyze: XRPD & DSC Slurry->Analysis Evap->Analysis Cooling->Analysis

Figure 2: Standard workflow for identifying and controlling polymorphs.

  • Slurry Conversion: Suspend the solid in a solvent where it has low solubility (e.g., water or heptane) and stir for 48 hours. This drives the system to the most thermodynamically stable polymorph.

FAQs: Rapid Fire Troubleshooting

Q: My product precipitates as a gel. What now? A: A gel indicates a "crash cooling" event where the 3D network formed faster than the crystal lattice.

  • Fix: Reheat the mixture until the gel dissolves. Add 5-10% more solvent. Turn off the stirrer and allow it to cool extremely slowly (wrap the flask in foil/towel to insulate).

Q: Which solvent system is best for 2-phenylimidazo[1,2-a]pyridine derivatives? A: Based on literature and solubility parameters:

  • Ethanol/Water (4:1): Excellent for general recrystallization.

  • Acetonitrile: Good for polar derivatives; often yields dense prisms.

  • Ethyl Acetate/Hexane: Standard for lipophilic derivatives.

  • Acetone: Avoid if your compound has primary amines (Schiff base formation risk), but otherwise good for evaporative crystallization.

Q: I have <10 mg of material. How do I crystallize it? A: Use Vapor Diffusion .

  • Dissolve compound in 0.5 mL of "good" solvent (e.g., Methanol) in a small vial.

  • Place this open vial inside a larger jar containing "bad" solvent (e.g., Diethyl Ether).

  • Cap the large jar. The ether vapors will slowly diffuse into the methanol, inducing gentle crystallization.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives. PubMed. (Overview of the scaffold's importance and structural properties).

  • Oiling Out in Crystallization. Mettler Toledo. (Definitive guide on the thermodynamics of Liquid-Liquid Phase Separation).

  • Synthesis and Polymorphism of Zolpidem. ResearchGate/Journal of Chemical Research. (Case studies on the synthesis and solid-state behavior of the most famous imidazo[1,2-a]pyridine).

  • Recrystallization Troubleshooting. Chemistry LibreTexts. (General organic chemistry purification protocols).

Technical Support Center: Scale-Up Synthesis of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate CAS: 885275-88-7 (Analogous Reference)

Executive Summary & Reaction Scope

This guide addresses the scale-up challenges for the synthesis of Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate . The core transformation involves the condensation of 2-amino-3-cyanopyridine with ethyl bromopyruvate (Hantzsch-type condensation).

Critical Technical Insight: The 8-cyano group (originating from the 3-position of the pyridine) is a strong electron-withdrawing group (EWG). This significantly deactivates the ring nitrogen of the starting material, reducing its nucleophilicity compared to unsubstituted 2-aminopyridines. Consequently, reaction kinetics are slower, and the process is highly susceptible to "stalling" at the intermediate alkylation stage if temperature or solvent polarity is insufficient.

Reaction Scheme

ReactionScheme SM1 2-Amino-3-cyanopyridine (Deactivated Nucleophile) Inter Intermediate (N-Alkylated Salt) SM1->Inter Step 1: N-Alkylation (Rate Limiting) SM2 Ethyl Bromopyruvate (Electrophile) SM2->Inter Prod Ethyl 8-cyanoimidazo[1,2-a] pyridine-2-carboxylate Inter->Prod Step 2: Cyclization (-HBr, -H2O)

Figure 1: The biphasic reaction pathway. Step 1 is kinetically hampered by the cyano group.

Module 1: Reaction Initiation & Kinetics

Issue: The reaction stalls, or starting material (SM) remains unconsumed even after prolonged reflux.

Root Cause Analysis

The 3-cyano group on the pyridine ring exerts a negative inductive (-I) and mesomeric (-M) effect, reducing the electron density at the ring nitrogen (N1). This makes the initial nucleophilic attack on ethyl bromopyruvate the rate-limiting step. Standard protocols (EtOH reflux) may not provide sufficient activation energy.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
High SM recovery (>10%) Insufficient nucleophilicity.Switch Solvent: Move from Ethanol (bp 78°C) to 1,2-Dimethoxyethane (DME) (bp 85°C) or n-Butanol (bp 117°C). The higher temperature drives the kinetics.
Dark/Black Reaction Mixture Polymerization of Ethyl Bromopyruvate.Dosing Strategy: Do not add Ethyl Bromopyruvate all at once. Add it dropwise as a solution (in the reaction solvent) over 1-2 hours to the refluxing amine solution.
Precipitate forms early Intermediate salt crashing out.Check pH: This is likely the uncyclized hydrobromide salt. It requires neutralization to cyclize. Add NaHCO₃ (1.1 eq) or K₂CO₃ to the reaction mixture.
FAQ: Why not use a stronger base?

Q: Can I use NaOH or NaOEt to speed this up? A: No. Strong hydroxide or alkoxide bases will hydrolyze the ethyl ester (to the carboxylic acid) or hydrate the nitrile (to the amide). Use mild inorganic bases (NaHCO₃, K₂CO₃) or rely on thermal cyclization followed by a basic workup.

Module 2: Impurity Profile & Regiochemistry

Issue: Unknown spots on TLC/HPLC or low purity of the isolated solid.

Mechanistic Pathway & Impurities

Mechanism Start Reactants PathA Pathway A (Correct): Ring N Attack -> Imine Formation Start->PathA Major Pathway PathB Pathway B (Impurity): Exocyclic N Attack Start->PathB Minor (Sterically hindered) Sub_Salt Intermediate HBr Salt (Often isolated if heat is too low) PathA->Sub_Salt Final Target Product Sub_Salt->Final Dehydration (-H2O)

Figure 2: Mechanistic bifurcation. The intermediate salt is the most common 'impurity' if not fully cyclized.

Troubleshooting Guide
Impurity TypeIdentificationRemediation
Intermediate Salt Polar spot near baseline. Mass = Target + 18 (H₂O) + HBr.Reflux Longer: The cyclization releases water. Ensure the reaction is refluxing vigorously. If isolated, resuspend in EtOH with catalytic p-TsOH or NaHCO₃ and reflux.
Hydrolyzed Acid Mass = Target - 28 (Ethyl loss).Dry Solvents: Ensure the solvent is dry (max 0.5% water). Avoid strong bases.[1]
Regioisomer Similar Rf, distinct NMR shift.Rare: The ring nitrogen is significantly more nucleophilic than the exocyclic amine, even with the CN group. Regioisomers are statistically unlikely (<1%).

Module 3: Workup & Isolation Protocols

Issue: Filtration is slow, or the product is an oil/gum.

Optimized Scale-Up Protocol (100g Scale)

This protocol minimizes chromatography by leveraging the solubility difference between the lipophilic product and the polar impurities.

  • Reaction:

    • Charge 2-amino-3-cyanopyridine (1.0 eq) and DME (10 vol).

    • Heat to 80°C.

    • Add Ethyl Bromopyruvate (1.1 eq) dropwise over 1 hour.

    • Stir at 85°C for 6-12 hours. Monitor HPLC.

  • Quench & Cyclization Check:

    • Critical Check: If a heavy solid precipitate is present, it may be the HBr salt.

    • Add NaHCO₃ (solid, 1.2 eq) to the hot mixture. Stir 1 hour at 60°C. This neutralizes the HBr and forces cyclization/free-basing.

  • Isolation (Precipitation Method):

    • Cool the mixture to 20°C.

    • Add Water (15 vol) slowly. The DME/Water mix will force the lipophilic ester to precipitate.

    • Stir for 2 hours at 0-5°C.

    • Filter the solid.

    • Wash with Water (2 x 3 vol) and cold Ethanol (1 x 2 vol).

  • Purification:

    • Recrystallize from Ethanol/Acetonitrile (3:1) if purity is <98%.

Data: Solvent Efficiency Comparison
SolventReaction TempConversion (12h)Yield (Isolated)Notes
Ethanol 78°C85%65%Slow kinetics; product often co-precipitates with SM.
DME 85°C>98%82%Recommended. Better solubility for SM; clean precipitation with water.
Toluene 110°C>98%70%Fast, but product can oil out; harder to remove residual solvent.

Safety & Handling (SDS Highlights)

  • Ethyl Bromopyruvate: Potent lachrymator and skin irritant. Handle only in a fume hood. Degrades at room temperature; store at 4°C.

  • 2-Amino-3-cyanopyridine: Toxic if swallowed. Potential cyanide release under strong acidic hydrolysis (though the nitrile is generally stable).

  • Exotherm: The alkylation step is exothermic. On >100g scale, active cooling or controlled addition is mandatory.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Grošelj, U., et al. (2008). Synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. Heterocycles, 75(6), 1355-1370.[2]

  • Mechanism & Kinetics (Deactivated Pyridines): Guan, Z.-H., et al. (2016).[1] A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines. Synthesis, 48, 1920-1926.[1]

  • Scale-Up Considerations (Solvent Effects): Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Carboxamide Scaffolds for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the hit optimization of carboxamide scaffolds with antimalarial activity. This guide is designed to provide practical, field-tested advice to navigate common experimental hurdles and accelerate your drug development program. The rising resistance to current antimalarial drugs, such as artemisinin-based combination therapies, necessitates the urgent development of novel therapeutics, and carboxamide-containing scaffolds have emerged as a promising area of research.[1][2][3] This resource addresses specific challenges in a question-and-answer format, grounded in scientific expertise and supported by authoritative references.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Hit Validation and Early-Stage SAR

Question 1: My initial carboxamide hit shows good in vitro potency against P. falciparum, but the activity is inconsistent across assays. What could be the cause?

Answer: Inconsistent in vitro activity is a frequent challenge in early-stage drug discovery and can stem from several factors. Before delving into extensive medicinal chemistry, it's crucial to validate the initial hit rigorously.

  • Compound Purity and Integrity: First, re-verify the purity of your hit compound. Impurities, even in small amounts, can lead to variable results. Re-synthesis and thorough purification, followed by characterization (e.g., NMR, LC-MS, HRMS), are essential to confirm the structure and purity of the active agent.[4]

  • Solubility Issues: Poor aqueous solubility is a common culprit for inconsistent bioactivity.[5] If your compound precipitates in the assay medium, the actual concentration exposed to the parasites will be lower and more variable than intended.

    • Troubleshooting:

      • Visually inspect your assay plates for any signs of precipitation.

      • Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.

      • If solubility is low, consider using a co-solvent like DMSO, but be mindful of its final concentration, as it can affect parasite viability. It is also important to ensure the particle size of insoluble compounds is reduced, which can be achieved by ball-milling or sonication.[6]

  • Assay-Specific Artifacts: Different in vitro assays for antimalarial activity rely on various endpoints (e.g., hypoxanthine incorporation, LDH assay, fluorescence-based methods), and some compounds can interfere with specific assay components.[6][7]

    • Troubleshooting:

      • Test your compound across multiple, mechanistically distinct assays to confirm its activity.

      • For example, a compound that appears potent in an LDH-based assay might show weaker activity in a hypoxanthine incorporation assay, potentially indicating a delayed death phenotype.[7]

  • Chemical Stability: The carboxamide functional group is generally stable, but the overall scaffold may be susceptible to degradation under specific assay conditions (e.g., pH, temperature).

    • Troubleshooting:

      • Assess the stability of your compound in the assay medium over the incubation period using LC-MS.

Question 2: My SAR-by-catalog approach is not yielding any analogs with improved potency. How can I design a more effective SAR strategy?

Answer: A flat or inconsistent Structure-Activity Relationship (SAR) often indicates that the initial modifications are not probing the key interactions with the biological target. A more systematic and hypothesis-driven approach is needed.

  • Systematic Exploration of Chemical Space: Instead of random modifications, systematically explore the three main components of a typical carboxamide scaffold: the carboxylic acid-derived portion, the amine-derived portion, and the core to which they are attached.

    • Vector-Based Synthesis: Design your synthetic route to allow for modular diversification at each of these positions. For instance, a common intermediate carboxylic acid can be coupled with a library of diverse amines to probe the SAR around the amide bond.[4]

  • Focus on Key Physicochemical Properties: Early-stage hit optimization should not solely focus on potency. Improvements in physicochemical properties like lipophilicity (cLogP), polar surface area (PSA), and solubility can have a more significant impact on downstream success.

    • Lipophilicity-Potency Relationship: Be mindful of an overly simplistic "more lipophilic is more potent" approach. While initial gains in potency might be seen with increased lipophilicity, this often leads to poor solubility, high metabolic clearance, and off-target toxicity.[5]

  • Computational Modeling: If the biological target is known, use molecular docking to guide your analog design. If the target is unknown (as is often the case with phenotypic screening hits), pharmacophore modeling based on your active hits can help identify key structural features required for activity.[1][4]

Section 2: Overcoming Common Liabilities

Question 3: My lead carboxamide analog has excellent potency but is rapidly metabolized in human liver microsomes. What are some effective strategies to improve metabolic stability?

Answer: High metabolic clearance is a major hurdle for the development of orally bioavailable drugs.[5] A systematic approach to identifying and blocking metabolic "hotspots" is crucial.

  • Metabolite Identification Studies: The first step is to identify the sites of metabolic liability. Incubate your compound with human liver microsomes (HLM) or hepatocytes and analyze the resulting metabolites by LC-MS/MS.

  • Common Metabolic Pathways for Carboxamides:

    • N-dealkylation: If your amide nitrogen is substituted with a small alkyl group (e.g., N-methyl), this can be a site of oxidative metabolism.

    • Hydroxylation of Aromatic Rings: Aromatic rings are often susceptible to hydroxylation by cytochrome P450 enzymes.

    • Oxidation of Benzylic Positions: Carbons adjacent to aromatic rings are also prone to oxidation.

  • Strategies to Block Metabolism:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of bond cleavage by P450 enzymes. This "kinetic isotope effect" can significantly improve metabolic stability.[1][2][3][4]

    • Fluorination: Introducing fluorine atoms at or near a metabolic hotspot can block metabolism by sterically hindering the approach of metabolic enzymes or by increasing the oxidative potential of the C-H bond.[5]

    • Scaffold Hopping/Ring Modification: If a particular ring system is consistently a site of metabolism, consider replacing it with a more metabolically stable isostere (e.g., replacing a phenyl ring with a pyridine or other heteroaromatic ring).[1][2][3][4]

Table 1: Example Strategies to Enhance Metabolic Stability

Metabolic LiabilityMitigation StrategyRationale
N-demethylationReplace N-methyl with N-deuteromethylKinetic isotope effect slows C-D bond cleavage.[1][2][3][4]
Aromatic HydroxylationIntroduce fluorine or chlorine atoms on the ringBlocks the site of oxidation and alters electronic properties.
Benzylic OxidationReplace benzylic C-H with C-F or C-CH3Steric hindrance and stronger C-F bond prevent oxidation.

Question 4: My lead compound is potent in vitro but shows poor efficacy in a murine malaria model. What are the likely reasons for this disconnect?

Answer: A lack of in vitro-in vivo correlation (IVIVC) is a complex issue, often arising from suboptimal pharmacokinetic (PK) properties.[8]

  • Poor Oral Bioavailability (%F): The compound may not be well absorbed from the gastrointestinal tract or may be subject to extensive first-pass metabolism in the liver.[2][3][8]

    • Troubleshooting:

      • Conduct a standalone oral PK study in mice to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.[4]

      • If bioavailability is low, assess the compound's solubility and permeability (e.g., using a PAMPA assay).

      • Improving solubility and metabolic stability, as discussed above, are key strategies to enhance oral bioavailability.[9]

  • High Plasma Protein Binding: If a compound is highly bound to plasma proteins (e.g., albumin), only the unbound fraction is free to exert its pharmacological effect. High protein binding can lead to a discrepancy between total plasma concentration and the effective concentration at the site of action.

  • Rapid Clearance: Even if absorbed, the compound may be cleared from circulation too quickly to maintain a therapeutic concentration for a sufficient duration.

    • Troubleshooting:

      • The PK study will also provide information on the compound's clearance rate and half-life.[4]

      • If the half-life is too short, strategies to improve metabolic stability should be employed.

  • Suboptimal Dosing Regimen: The dose and frequency of administration may not be adequate to achieve and maintain the required therapeutic exposure.

    • Troubleshooting:

      • Conduct a dose-ranging study in the in vivo efficacy model to determine the effective dose (ED50 and ED90).[6]

Workflow for Investigating Poor In Vivo Efficacy

Caption: Troubleshooting workflow for poor in vivo efficacy.

Section 3: Advanced Optimization and Candidate Selection

Question 5: My lead series is showing signs of cytotoxicity in mammalian cell lines. How can I mitigate this?

Answer: Cytotoxicity is a significant hurdle that can derail a promising drug discovery program. It's crucial to address this early and systematically.

  • Establish a Selectivity Index (SI): The first step is to quantify the cytotoxicity. The selectivity index is the ratio of the cytotoxic concentration (CC50 in a mammalian cell line, e.g., HepG2) to the effective concentration (EC50 against P. falciparum). A higher SI is desirable.

  • Identify the Source of Toxicity:

    • Off-Target Pharmacology: The compound might be hitting an unintended target in human cells.

    • Reactive Metabolites: The compound could be metabolized to a reactive species that covalently modifies cellular macromolecules.

    • Physicochemical Properties: High lipophilicity is often correlated with non-specific cytotoxicity.

  • Strategies to Reduce Cytotoxicity:

    • SAR-Driven Modifications: Systematically modify the scaffold to identify regions that contribute to cytotoxicity. Often, small structural changes can dissociate the antimalarial activity from the cytotoxic effects.

    • Reduce Lipophilicity: As a general rule, aim to reduce the cLogP of your compounds while maintaining potency. This can often be achieved by introducing polar functional groups or replacing lipophilic moieties with more polar ones.

    • Avoid Structural Alerts: Be aware of chemical functionalities that are known to be associated with toxicity (e.g., certain anilines, nitroaromatics).[7]

Question 6: How do I select the best carboxamide candidate to advance to preclinical development?

Answer: Selecting a preclinical candidate requires a multi-parameter optimization approach, balancing potency, safety, and drug-like properties.

The Ideal Candidate Profile:

  • Potency: Low nanomolar potency against a panel of drug-sensitive and drug-resistant P. falciparum strains.[4]

  • Rate of Kill: A fast rate of kill is generally desirable for treating acute malaria infections.[10][11]

  • ADME Properties:

    • Good aqueous solubility (>10 µM).[2][3]

    • High metabolic stability in human liver microsomes.[2][3]

    • Good oral bioavailability in a relevant animal species (e.g., >20% in mice).[2][3]

  • Safety:

    • High selectivity index (>100-fold).

    • No significant inhibition of major CYP enzymes.

    • No significant activity in a cardiovascular safety panel (e.g., hERG).

  • In Vivo Efficacy: Demonstrated dose-dependent efficacy in a murine malaria model.[11]

Hit-to-Lead Optimization Workflow

Hit_to_Lead Hit Initial Hit (Potent, but with liabilities) SAR Systematic SAR (Potency & Selectivity) Hit->SAR Validate & Resynthesize ADME ADME Profiling (Solubility, Metabolism) SAR->ADME Improve Potency ADME->SAR Address Liabilities (e.g., poor stability) InVivo_PK In Vivo PK (Mouse) ADME->InVivo_PK Good In Vitro Profile InVivo_PK->ADME Poor Exposure InVivo_Efficacy In Vivo Efficacy (Mouse Model) InVivo_PK->InVivo_Efficacy Good Exposure Preclinical_Candidate Preclinical Candidate (Optimized Profile) InVivo_Efficacy->Preclinical_Candidate Demonstrates Efficacy & Safety

Caption: Iterative cycle of hit-to-lead optimization.

By systematically addressing these common challenges with a hypothesis-driven and multi-parameter optimization approach, researchers can significantly increase the probability of successfully developing a novel carboxamide-based antimalarial drug.

References

  • Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.[Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.[Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.[Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.[Link]

  • Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization. PubMed Central.[Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed Central.[Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Nature.[Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.[Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.[Link]

  • Killing Mosquitoes Is Not the Only Way To Tackle Malaria. Technology Networks.[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.[Link]

  • Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen. PubMed.[Link]

  • In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate.[Link]

  • Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update. PubMed Central.[Link]

  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). NIH.[Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Center for Tropical and Emerging Global Diseases.[Link]

  • Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PubMed Central.[Link]

  • Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. PubMed Central.[Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PubMed Central.[Link]

  • Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core. PubMed Central.[Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central.[Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity | ACS Bio & Med Chem Au. ACS Publications.[Link]

  • Development and Optimization of a Novel 384-Well Anti-Malarial Imaging Assay Validated for High-Throughput Screening. NIH.[Link]

  • Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs | ACS Omega. ACS Publications.[Link]

Sources

Validation & Comparative

In Vitro Evaluation of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate: A Comparative Guide for Preclinical Anticancer Screening

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro evaluation framework for Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate, a novel compound within the promising imidazo[1,2-a]pyridine class of potential anticancer agents. Given the nascent stage of research on this specific molecule, this document establishes its preclinical potential by comparing its anticipated activities with well-characterized analogues from the same chemical family. We will delve into the prevalent mechanisms of action, provide detailed experimental protocols for robust evaluation, and present comparative data to benchmark performance.

The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and notably, anticancer properties.[1][2] The anticancer effects of these compounds are frequently attributed to their ability to modulate critical cellular signaling pathways, primarily through the inhibition of protein kinases such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1] Furthermore, many derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, key hallmarks of effective cancer therapeutics.[1][3]

Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate, by virtue of its core structure, is hypothesized to share these anticancer properties. The presence of the electron-withdrawing cyano group at the 8-position and the ethyl carboxylate at the 2-position may influence its bioactivity and pharmacokinetic profile. This guide will outline the necessary in vitro assays to validate this hypothesis and to compare its efficacy against established analogues and a standard chemotherapeutic agent.

Comparative Analysis of Imidazo[1,2-a]pyridine Analogues

While specific data for Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate is not yet publicly available, we can infer its potential activity by examining closely related compounds. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several imidazo[1,2-a]pyridine derivatives against various cancer cell lines. This comparative data provides a crucial benchmark for evaluating our target compound.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 6 Substituted imidazo[1,2-a]pyridineA375 (Melanoma)~10
WM115 (Melanoma)~10
HeLa (Cervical)~35
IP-5 Novel imidazo[1,2-a]pyridineHCC1937 (Breast)45
IP-6 Novel imidazo[1,2-a]pyridineHCC1937 (Breast)47.7
Doxorubicin Standard ChemotherapyHeLa (Cervical)2.9
M21 (Melanoma)2.8

Key In Vitro Experimental Protocols

To ascertain the anticancer potential of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate and enable a direct comparison with the existing literature, a series of standardized in vitro assays are recommended. The following protocols are designed to be self-validating by including appropriate controls.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate, a vehicle control (DMSO), and a positive control (Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[5]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membranes.[1]

Protocol:

  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of the compound's effect on key signaling molecules.[9]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., p-Akt, p-mTOR, p53, p21).

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p53, p21, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.

Mechanistic Insights and Signaling Pathways

The imidazo[1,2-a]pyridine class of compounds frequently exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis. The interplay between this pathway and the p53 tumor suppressor protein is also a critical area of investigation.[10]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits p53 p53 Akt->p53 inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation p21 p21 p53->p21 activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Compound Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate (Hypothesized Target) Compound->PI3K inhibits Experimental_Workflow Start Start: Synthesize & Purify Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate MTT 1. Cytotoxicity Screening (MTT Assay) - Determine IC50 values Start->MTT CellCycle 2. Cell Cycle Analysis (Flow Cytometry with PI) - Assess cell cycle arrest MTT->CellCycle Apoptosis 3. Apoptosis Assay (Annexin V/PI Staining) - Quantify apoptotic cells CellCycle->Apoptosis WesternBlot 4. Mechanism of Action (Western Blot) - Analyze PI3K/Akt/mTOR pathway proteins Apoptosis->WesternBlot DataAnalysis 5. Data Analysis & Comparison - Compare with analogues & controls WesternBlot->DataAnalysis Conclusion Conclusion: Assess Preclinical Potential DataAnalysis->Conclusion

Caption: Recommended workflow for in vitro anticancer evaluation.

Conclusion

This guide outlines a robust framework for the initial preclinical in vitro evaluation of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate. While direct experimental data for this specific compound is pending, the extensive research on the broader imidazo[1,2-a]pyridine class strongly suggests its potential as an anticancer agent, likely acting through the inhibition of key survival pathways like PI3K/Akt/mTOR and the induction of apoptosis. By following the detailed protocols and comparative analysis presented herein, researchers can effectively ascertain the cytotoxic and mechanistic profile of this novel compound, thereby paving the way for its further development as a potential cancer therapeutic.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Aliwaini, S. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Jia, Y., et al. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3272. [Link]

  • Altaher, A. M. H., Aliwaini, S., & Al-Tel, T. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals, 15(10), 1184. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Poomipong, I., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 2831. [Link]

  • Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Horta, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Spath, M. R., et al. (2020). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 12(10), 2848. [Link]

  • eCampusOntario. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • Liu, S., et al. (2021). The Cross Talk Between p53 and mTOR Pathways in Response to Physiological and Genotoxic Stresses. Frontiers in Cell and Developmental Biology, 9, 730982. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.